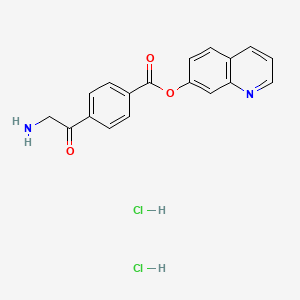

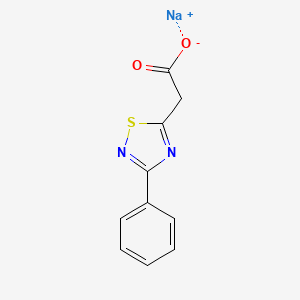

![molecular formula C9H8N2O3 B6610072 methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate CAS No. 2866308-03-2](/img/structure/B6610072.png)

methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate” is a chemical compound with the IUPAC name “methyl 7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylate”. It has a CAS Number of 1822620-12-1 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is "1S/C9H8N2O3/c1-14-9(13)6-2-5-3-11-8(12)7(5)10-4-6/h2,4H,3H2,1H3,(H,11,12)" . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

This compound has a molecular weight of 192.17 . It is a powder that is stored at room temperature .Mécanisme D'action

Methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate acts as a pro-drug, meaning that it is converted to PPPC in vivo. This conversion is thought to increase the bioavailability of PPPC, allowing for more efficient delivery and utilization of the drug. Additionally, this compound can act as a photosensitizer, meaning that it is able to absorb light and generate reactive oxygen species (ROS) that can be used to kill cells.

Biochemical and Physiological Effects

This compound has been studied for its potential applications in medicinal chemistry and drug discovery. Its ability to act as a pro-drug and its high bioavailability make it an attractive option for drug delivery and utilization. Additionally, this compound has been studied for its ability to act as a photosensitizer, which could be used to treat cancer and other diseases.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate in laboratory experiments include its low toxicity and its ability to act as a pro-drug, meaning that it can be converted to PPPC in vivo. Additionally, its ability to act as a photosensitizer means that it can be used to generate ROS, which can be used to kill cells. However, the disadvantages of using this compound include its instability in aqueous solutions and its low solubility in organic solvents.

Orientations Futures

1. Further research into the ability of methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate to act as a photosensitizer and its potential applications in cancer treatment.

2. Investigation of new synthesis methods for this compound that are more efficient and cost-effective.

3. Exploration of the potential applications of this compound in drug delivery and utilization.

4. Development of new methods to improve the stability of this compound in aqueous solutions.

5. Investigation of the potential interactions between this compound and other molecules.

6. Exploration of the potential applications of this compound in other areas of medicinal chemistry and drug discovery.

7. Investigation of the pharmacokinetics and pharmacodynamics of this compound.

8. Development of new methods to improve the solubility of this compound in organic solvents.

9. Investigation of the potential applications of this compound in biotechnology and biomedicine.

10. Exploration of the potential synergistic effects of combining this compound with other molecules.

Méthodes De Synthèse

Methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate can be synthesized from PPPC through a two-step process. The first step involves the conversion of PPPC to an amide derivative, which is then reacted with an alkylating agent in the second step to produce this compound. This method is relatively simple and can be carried out in a single reaction vessel, making it suitable for large-scale production.

Applications De Recherche Scientifique

Methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate has been studied for its potential applications in medicinal chemistry and drug discovery. Its ability to act as a pro-drug and its high bioavailability make it an attractive option for drug delivery and utilization. Additionally, this compound has been studied for its ability to act as a photosensitizer, which could be used to treat cancer and other diseases.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of “Warning”. Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

methyl 7-oxo-5,6-dihydropyrrolo[3,4-b]pyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-9(13)5-2-3-10-7-6(5)4-11-8(7)12/h2-3H,4H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLXSEIBXMHRBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CNC(=O)C2=NC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(6-chloropyrazin-2-yl)oxy]propan-1-amine hydrochloride](/img/structure/B6609999.png)

amine hydrochloride](/img/structure/B6610038.png)

![methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate](/img/structure/B6610047.png)

![methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate](/img/structure/B6610052.png)

![N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride](/img/structure/B6610078.png)

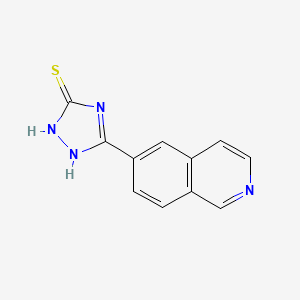

![N-[4-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-6-chloropyridin-3-amine](/img/structure/B6610083.png)

![1-carbamimidamido-N-[(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]methanimidamide hydrochloride](/img/structure/B6610084.png)